Azithromycin-d3

Descripción general

Descripción

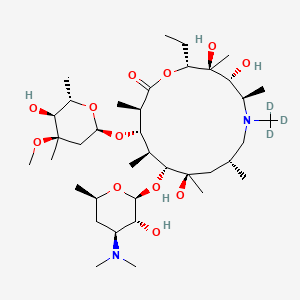

Azitromicina-d3 es una forma deuterada de azitromicina, un antibiótico macrólido. Se utiliza principalmente como estándar interno para la cuantificación de azitromicina en diversos métodos analíticos, como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) . La propia azitromicina es conocida por su actividad antibacteriana de amplio espectro y se utiliza para tratar una variedad de infecciones bacterianas .

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanism of Action

Azithromycin-d3 is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This action blocks the translocation of peptides during protein synthesis, effectively halting bacterial growth. The compound exhibits activity against a broad spectrum of bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae .

Key Mechanisms:

- Inhibition of Protein Synthesis: By binding to the ribosomal subunit, this compound prevents the assembly of proteins necessary for bacterial survival.

- Modulation of Immune Response: It has been shown to influence cytokine production in immune cells, thereby reducing inflammation .

Scientific Research Applications

This compound is employed in several research domains:

- Analytical Chemistry:

-

Pharmacokinetics and Metabolism Studies:

- Researchers utilize this compound to investigate the metabolism and distribution of azithromycin in biological systems. Its distinct isotopic labeling allows for precise tracking in complex biological matrices .

-

Clinical Research:

- This compound is used in clinical trials to evaluate its efficacy in treating various infections, including respiratory tract infections and multidrug-resistant infections. For instance, a study involving a soldier with combat-related injuries demonstrated significant improvements when azithromycin was added to his treatment regimen .

- Asthma Management Research:

- COVID-19 Treatment Studies:

Case Studies

Case Study 1: Combat-Related Infection

- A 32-year-old soldier with severe wound infections showed marked improvement after incorporating azithromycin into his antibiotic regimen. Procalcitonin levels, a marker for bacterial infection, decreased significantly during treatment .

Case Study 2: Asthma-Like Symptoms in Children

- A clinical trial involving preschoolers aims to evaluate whether azithromycin can reduce the duration and severity of asthma-like symptoms compared to placebo. Preliminary results suggest potential benefits for managing recurrent episodes .

Summary Table of Applications

Mecanismo De Acción

Azitromicina-d3, al igual que la azitromicina, ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une a la subunidad ribosómica 50S de las bacterias susceptibles, impidiendo la translocación de péptidos y, por lo tanto, inhibiendo la síntesis de proteínas . Esta acción provoca el efecto bacteriostático del fármaco, que puede ser bactericida a concentraciones más altas .

Compuestos similares:

Eritromicina: Otro antibiótico macrólido con un mecanismo de acción similar, pero con un espectro de actividad diferente.

Claritromicina: Un macrólido con una estabilidad ácida mejorada y un espectro de actividad más amplio en comparación con la eritromicina.

Telithromicina: Un antibiótico cetolídico relacionado con los macrólidos, con un mecanismo de acción similar pero diseñado para superar los mecanismos de resistencia.

Singularidad de Azitromicina-d3: Azitromicina-d3 es única debido a su incorporación de deuterio, lo que la convierte en un estándar interno ideal para los métodos analíticos. Esta incorporación no altera significativamente sus propiedades químicas, pero proporciona una diferencia de masa distinta que ayuda a una cuantificación precisa .

Análisis Bioquímico

Biochemical Properties

Azithromycin-d3 plays a crucial role in biochemical reactions, particularly in its interaction with bacterial ribosomes. It binds to the 50S ribosomal subunit, inhibiting protein synthesis by blocking the translocation of peptides. This interaction is essential for its antibacterial activity. This compound is active against a broad spectrum of bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae . It also interacts with various biomolecules, such as enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound has been shown to alter cytokine production, reducing inflammation . It also affects the metabolic activity of cells by inhibiting glycolysis and down-regulating mitochondrial genes . These cellular effects contribute to its therapeutic efficacy in treating bacterial infections and modulating immune responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis . This binding prevents the translocation of peptides, effectively halting bacterial growth. Additionally, this compound exhibits immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . These molecular interactions highlight the dual role of this compound in both antibacterial and anti-inflammatory activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions, with a shelf life of up to four years . During in vitro studies, this compound maintains its antibacterial activity over extended periods, although prolonged exposure may lead to the development of bacterial resistance . In vivo studies have shown that this compound can accumulate in tissues, providing sustained antibacterial effects even after the end of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces bacterial load and improves survival rates in infected animals . At higher doses, this compound may cause adverse effects such as hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects underscore the importance of optimizing dosing regimens to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its antibacterial activity. It is metabolized in the liver, where it undergoes demethylation and hydroxylation . The compound interacts with cytochrome P450 enzymes, which play a crucial role in its biotransformation . These metabolic processes ensure the effective clearance of this compound from the body, preventing accumulation and potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by phagocytic cells, where it accumulates in lysosomes . This intracellular accumulation enhances its antibacterial activity by targeting intracellular pathogens. This compound is also distributed to various tissues, including the lungs, liver, and spleen, where it exerts its therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within lysosomes of phagocytic cells . This localization is facilitated by its weakly basic nature, which allows it to concentrate in acidic compartments such as lysosomes. The subcellular localization of this compound is critical for its antibacterial activity, as it enables the compound to target intracellular pathogens effectively.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de azitromicina-d3 implica la incorporación de átomos de deuterio en la molécula de azitromicina. Esto se puede lograr mediante diversos métodos, incluido el uso de reactivos o disolventes deuterados durante el proceso de síntesis. Las rutas sintéticas y las condiciones de reacción específicas pueden variar, pero generalmente implican los siguientes pasos:

Formación del anillo macrólido: Esto implica la ciclización de un precursor lineal para formar el anillo lactónico de 15 miembros característico de los macrólidos.

Incorporación de deuterio: Los átomos de deuterio se pueden introducir en posiciones específicas de la molécula utilizando reactivos o disolventes deuterados.

Purificación: El producto final se purifica mediante técnicas como la cromatografía para asegurar una alta pureza e incorporación de deuterio.

Métodos de producción industrial: La producción industrial de azitromicina-d3 sigue principios similares, pero a mayor escala. El proceso implica:

Síntesis a granel: Se sintetizan grandes cantidades del precursor y se ciclan para formar el anillo macrólido.

Incorporación de deuterio: Los átomos de deuterio se introducen utilizando reactivos o disolventes deuterados.

Purificación y control de calidad: El producto se purifica y se somete a un estricto control de calidad para garantizar la consistencia y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: Azitromicina-d3, al igual que la azitromicina, puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: Esto puede ocurrir en los grupos hidroxilo presentes en la molécula.

Reducción: Las reacciones de reducción pueden modificar los grupos cetona o aldehído.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en diversas posiciones de la molécula.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar reactivos como permanganato de potasio o peróxido de hidrógeno.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores comunes.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y de los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes.

Comparación Con Compuestos Similares

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a different spectrum of activity.

Clarithromycin: A macrolide with improved acid stability and a broader spectrum of activity compared to erythromycin.

Telithromycin: A ketolide antibiotic related to macrolides, with a similar mechanism of action but designed to overcome resistance mechanisms.

Uniqueness of Azithromycin-d3: this compound is unique due to its deuterium incorporation, which makes it an ideal internal standard for analytical methods. This incorporation does not significantly alter its chemical properties but provides a distinct mass difference that aids in accurate quantification .

Actividad Biológica

Azithromycin-d3 is a semi-synthetic macrolide antibiotic, a derivative of azithromycin, distinguished by the incorporation of deuterium atoms in its molecular structure. This modification has implications for its pharmacokinetics and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in treating various infections, and relevant case studies.

Azithromycin exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, obstructing peptide bond formation and ultimately leading to bacterial cell death. The presence of deuterium in this compound may influence its stability and metabolic pathways, potentially enhancing its therapeutic efficacy compared to standard azithromycin.

Efficacy Against Infections

This compound has been studied for its effectiveness against a range of bacterial pathogens. Below is a summary table highlighting its activity against various organisms:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Clinical Relevance |

|---|---|---|

| Streptococcus pneumoniae | 0.25 - 1 µg/mL | Common cause of pneumonia and otitis media |

| Haemophilus influenzae | 0.5 - 2 µg/mL | Associated with respiratory tract infections |

| Mycoplasma pneumoniae | 0.5 µg/mL | Causes atypical pneumonia |

| Chlamydia trachomatis | 1 µg/mL | Leading cause of sexually transmitted infections |

Case Studies

Case Study 1: Treatment of COVID-19

A notable case study involved a 40-year-old male patient diagnosed with COVID-19 who was treated with a combination of azithromycin (including this compound) and dietary supplements. The treatment regimen demonstrated significant improvement in respiratory symptoms and overall clinical status within days of administration . This case underscores the potential role of this compound in managing viral co-infections, particularly in respiratory illnesses.

Case Study 2: Pediatric Asthma Management

In a randomized controlled trial assessing the impact of azithromycin on asthma-like symptoms in preschool children, participants received either this compound or placebo. Preliminary results indicated that those treated with Azithromycin experienced a reduction in symptom duration compared to controls, suggesting a beneficial role in managing recurrent respiratory issues in this demographic .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates enhanced absorption and prolonged half-life compared to traditional azithromycin formulations. A comparative study highlighted that:

- AUC (0–72 hours) : Increased by approximately 20% for this compound.

- Cmax : Similar levels were observed, indicating comparable peak concentrations.

- Half-life : Extended by about 12 hours, allowing for less frequent dosing.

This improved pharmacokinetic profile may lead to better patient compliance and therapeutic outcomes.

Resistance Mechanisms

Despite its efficacy, resistance to azithromycin remains a concern. Studies have identified genetic mutations that confer resistance in pathogens such as Escherichia coli and Salmonella spp. These mutations often involve alterations in the ribosomal RNA or the expression of efflux pumps, which can reduce the effectiveness of this compound . Continuous monitoring and research are essential to address these resistance patterns.

Propiedades

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-6-(trideuteriomethyl)-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i13D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTOSJVFKKJCRP-DAANATKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is azithromycin-d3 used in this study instead of directly measuring azithromycin?

A1: this compound serves as an internal standard in this study []. An internal standard is a compound similar to the analyte (azithromycin in this case) but chemically distinct, allowing for differentiation during analysis. It's added to the samples and standards at a known concentration.

Q2: What analytical techniques were used to differentiate this compound from azithromycin in this research?

A2: The researchers utilized Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) []. Here's a breakdown:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.